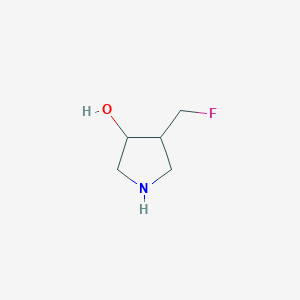![molecular formula C13H11BrO B14774361 (4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position and a methanol group at the 3 position on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol typically involves the bromination of biphenyl followed by the introduction of a methanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: 4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-[1,1’-biphenyl]-3-ylmethane.
Substitution: 4’-Amino-[1,1’-biphenyl]-3-ylmethanol.
科学的研究の応用
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for liquid crystals.
作用機序
The mechanism of action of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
類似化合物との比較
Similar Compounds
4-Bromobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4’-Hydroxy-[1,1’-biphenyl]-3-ylmethanol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4’-Amino-[1,1’-biphenyl]-3-ylmethanol:
Uniqueness
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
特性
分子式 |
C13H11BrO |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
[3-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 |
InChIキー |
AUNULTBESOHEQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


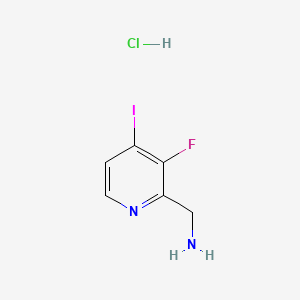
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
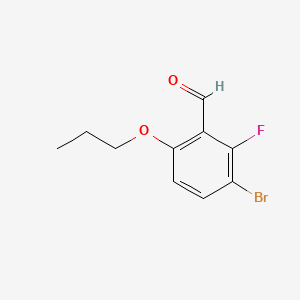

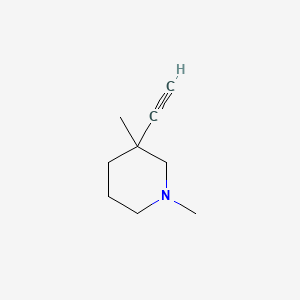
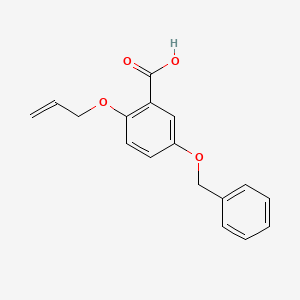
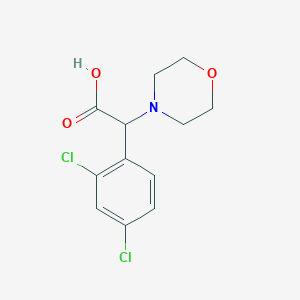
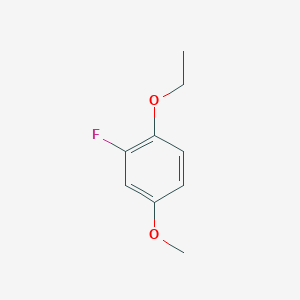
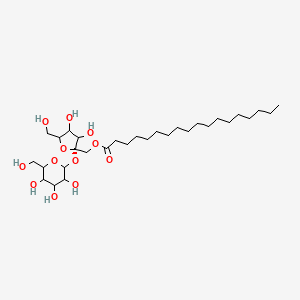
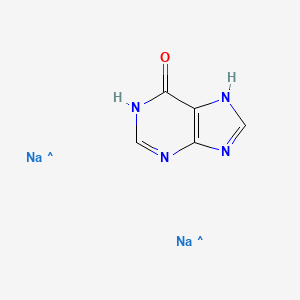
![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)

